8-Aminoadenine is a purine base analogue that differs from the naturally occurring adenine by the presence of an amino group at the C8 position. [, , ] This modification significantly impacts its base-pairing properties and opens avenues for various applications in nucleic acid research. [, , , ]
8-Aminoadenine plays a crucial role in forming highly stable triple-stranded DNA structures, a property not exhibited by its natural counterpart. [, , ] This ability to influence nucleic acid structures and interactions makes it a valuable tool in molecular biology and biochemistry.
Synthesis Analysis
From 8-bromoadenines: One-pot synthesis involves converting 8-bromoadenines to 8-azidoadenines followed by reduction to the desired 8-aminoadenine derivatives. []
From 8-azido-2′-deoxyadenosine: Unexpectedly, 8-azido-2′-deoxyadenosine can be directly converted to 8-amino-2′-deoxyadenosine with high yield using aqueous solutions of ammonia. This method offers a convenient route for preparing 8-aminoadenine derivatives for oligonucleotide synthesis. []
Molecular Structure Analysis
Alkylation: Alkylation of 8-aminoadenine with various alkylation agents yields N9-substituted 8-aminoadenine derivatives. Similar reactions with 8-(dimethylamino)adenine result in mixtures of N9- and N3-substituted regioisomers. []
Oxidation: Under oxidative conditions, 8-arylamino-2′-deoxyadenosine (ArNHdA) lesions, formed by the reaction of arylamino carcinogens with DNA, can be oxidized to generate DNA interstrand cross-links (ICLs). This reaction is thought to proceed through a diiminoadenine intermediate, highlighting the potential genotoxic effects of 8-aminoadenine derivatives. []
Mechanism of Action
Triplex Formation: The additional amino group at the C8 position allows 8-Aminoadenine to participate in Hoogsteen base pairing with a pyrimidine base already involved in a Watson-Crick base pair. [, , ] This interaction leads to the formation of highly stable triple helix DNA structures, especially at neutral pH, which is unusual for unmodified triplexes. [, , , ]
Parallel Duplex Stabilization: Theoretical calculations and experimental data suggest that incorporating 8-Aminoadenine into parallel-stranded DNA duplexes significantly enhances their stability compared to their antiparallel counterparts. [] This stabilization arises from the unique base pairing properties of 8-Aminoadenine in the parallel orientation.
Physical and Chemical Properties Analysis
8-Aminoadenine exhibits increased stability in forming triple helix DNA structures compared to unmodified adenine, particularly at neutral pH. [, , , ]
The introduction of 8-Aminoadenine into parallel-stranded DNA duplexes leads to enhanced stability compared to antiparallel duplexes. []
Applications
Triplex-forming Oligonucleotides (TFOs): 8-Aminoadenine is valuable for developing TFOs, which can bind to specific DNA sequences and modulate gene expression. [, , , ]
Biosensing: 8-Aminoadenine-modified DNA probes exhibit enhanced sensitivity and selectivity in detecting specific DNA and RNA sequences. [] This application is particularly useful for targeting RNA molecules with complex secondary structures. []
Study of DNA Structure and Function: 8-Aminoadenine serves as a powerful tool to investigate the structure, stability, and function of unusual DNA structures, like parallel-stranded duplexes and triple helices. [, ]
Related Compounds
Adenine
Relevance: Adenine is the parent compound of 8-aminoadenine. The key difference is the presence of an amino group (-NH2) at the 8-position of the purine ring in 8-aminoadenine. This modification significantly alters the compound's properties, particularly its ability to stabilize triple helix structures [, ].
8-Amino-2'-deoxyadenosine
Relevance: This compound is the nucleoside form of 8-aminoadenine, incorporated into DNA oligonucleotides for research purposes. It shares the enhanced triple helix stabilizing properties of 8-aminoadenine [, ].
8-Aminoguanine
8-Aminohypoxanthine
Relevance: Similar to 8-aminoadenine, 8-aminohypoxanthine has been investigated for its ability to stabilize parallel-stranded DNA structures and form stable triple helices at neutral pH [, ].
8-Azido-2'-deoxyadenosine
Relevance: This compound serves as a precursor in the synthesis of 8-amino-2'-deoxyadenosine. It can be converted to 8-amino-2'-deoxyadenosine through reactions with ammonia or amines [].
8-Bromo-2'-deoxyadenosine
Relevance: This compound is another precursor in synthesizing 8-amino-2'-deoxyadenosine and other 8-substituted adenine derivatives [, ].
N9-Substituted 8-Aminoadenine Derivatives
Relevance: These derivatives are synthesized to explore the impact of different substituents on the properties and activity of 8-aminoadenine, particularly in the context of acyclic nucleoside and nucleotide analogs [].
N9-Substituted 8-(Methylamino)adenines and 8-(Dimethylamino)adenines
Relevance: These compounds, specifically N9-substituted 8-(methylamino)adenines and 8-(dimethylamino)adenines, provide insights into the effects of additional alkyl substitutions on the properties of 8-aminoadenine derivatives, especially when incorporated into acyclic nucleoside and nucleotide analogs [].
Relevance: These derivatives were unexpectedly formed during the synthesis of 8-azidoadenine nucleotides. Their formation provided insights into the reactivity of 8-azidoadenine nucleotides and the potential side reactions during their synthesis [].
Cyanuric Acid
Relevance: Cyanuric acid has been investigated as a potential replacement for natural pyrimidine bases in Peptide Nucleic Acids (PNA). Its ability to form hydrogen bonds from different orientations aims to improve the binding affinity and specificity of PNA towards complementary nucleic acids [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TVP1022 mesylate is the S-isomer of rasagiline, which is an anti-Parkinson drug, appears to have the same neuroprotective activity as the R-isomer, but is 1000-fold less active as an MAO-B inhibitor.
Helioxanthin derivative 5-4-2 is an analogue of helioxanthin, exhibites significant in vitro anti-HBV activity with EC50 of 0.08 uM in HepG2.2.15 cells.IC50 value: 0.08 uM (EC50) [1][2]Target: Anti-HBVHelioxanthin derivative 5-4-2 had potent anti-HBV activities in HepG2.2.15 cells, with the EC50s of 1 and 0.08 microM, respectively. The lamivudine-resistant HBV, L526M/M550V double mutant strain, was also sensitive to helioxanthin and 5-4-2. This class of compounds not only inhibited HBV DNA, but also decreased HBV mRNA and HBV protein expression. The EC50 of HBV DNA inhibition was consistent with the EC50 of HBV 3.5 Kb transcript inhibition, which was 1 and 0.09 microM for helioxanthin and 5-4-2 respectively.
Istaroxime(PST2744) is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase).IC50 Value: 0.43 ± 0.15 μM (Na+/K+-ATPase activity from dog kidney) [1]Target: Na+/K+ ATPaseIstaroxime is an investigational drug originally patented and developed by the italian pharmaceutical company Sigma-Tau. Istaroxime is now under development for treatment of acute decompensated heart failure by CVie Therapeutics.in vitro: PST2744 inhibited the Na+/K+-ATPase activity from dog kidney with an IC50 value of 0.43 ± 0.15 μM [1]. The transient inward current (I(TI)) induced by a Ca(2+) transient in the presence of complete Na(+)/K(+) pump blockade was inhibited (-43%) by PST2744 but not by digoxin [2].in vivo: Intravenous infusion of 0.2 mg/kg/min PST2744 in anesthetized guinea pigs exerted an immediate and long-lasting inotropic effect (ED(80) of 1.89 +/- 0.37 mg/kg) without causing lethal arrhythmias up to a cumulative dose of 18 mg/kg [1]. Istaroxime intravenous infusion (0.11 mg/kg per min) significantly increased both indices of contraction and relaxation (fractional shortening, +18+/-3.7%; aortic flow rate, +19+/-2.9%; peak myocardial systolic velocity, +36+/-7%; circumferential fiber shortening, +24+/-4.1%; peak atrial flow velocity, +69+/-8.6%; isovolumic relaxation time, +19+/-6.9%; and peak myocardial early diastolic velocity, +42+/-12%) [3]. In 5 animals, PST-2744 effects were compared with dobutamine. Heart rates, PR intervals and QT intervals were unchanged following PST-2744 administration. PST-2744 increased contractility (+dP/dt) by 56% from 1881 +/- 282 mm Hg/s to 2939 +/- 734 mm Hg/s (P < 0.01) [4].Clinical trial: HORIZON-HF: A Phase II Trial to Assess Hemodynamic Effects of Istaroxime in Patients With Worsening HF and Reduced LV Systolic Function. Phase 2